molecular formula C11H15ClO2 B8455018 1-(4-Chlorobutoxy)-2-methoxybenzene

1-(4-Chlorobutoxy)-2-methoxybenzene

Cat. No.: B8455018
M. Wt: 214.69 g/mol
InChI Key: OAAOSGFJQKFVOJ-UHFFFAOYSA-N
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Description

1-(4-Chlorobutoxy)-2-methoxybenzene is a methoxybenzene derivative featuring a 4-chlorobutoxy substituent at the 1-position of the benzene ring. This compound belongs to a broader class of aromatic ethers, where the substituent’s length, halogenation, and functional groups significantly influence its physicochemical and biological properties.

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

1-(4-chlorobutoxy)-2-methoxybenzene

InChI

InChI=1S/C11H15ClO2/c1-13-10-6-2-3-7-11(10)14-9-5-4-8-12/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

OAAOSGFJQKFVOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 1-(4-Chlorobutoxy)-2-methoxybenzene and their substituent-dependent properties:

Compound Name Substituent Structure Key Features/Applications Reference
This compound -O-(CH₂)₃-CH₂Cl Chlorinated butoxy chain; potential lipophilicity N/A (hypothetical)
1-(2,3-Dibenzimidazol-2-ylpropyl)-2-methoxybenzene (DBMB) -CH₂-C₃H₃(NH)₂Bz (Bz = benzimidazole) Targets Syk kinase; anti-inflammatory activity
1-(Azidomethyl)-2-methoxybenzene -CH₂N₃ Reactive azide group; used in click chemistry
1-(But-3-yn-2-ylsulfanyl)-2-methoxybenzene -S-CH₂-C≡CH Sulfur-containing substituent; crystal engineering applications
1-(Ethoxymethyl)-2-methoxybenzene -CH₂-O-C₂H₅ Fragrance compound; long tenacity (>48 hours)

Key Observations :

  • Functional Group Reactivity : Unlike DBMB’s benzimidazole groups (which enable kinase inhibition ), the chlorobutoxy group may prioritize halogen-based interactions (e.g., van der Waals forces) over hydrogen bonding.

Pharmacological Activity: Syk Inhibition vs. Other Mechanisms

DBMB, a structurally complex analog, inhibits Syk kinase, suppressing NF-κB signaling and reducing inflammatory mediators (e.g., NO, PGE₂) in macrophages . In contrast:

  • Sulfur-Containing Analogs : 1-(But-3-yn-2-ylsulfonyl)-2-methoxybenzene () focuses on crystal engineering rather than bioactivity, highlighting how sulfur substituents influence solid-state packing via C–H⋯O interactions.
  • Azide Derivatives : 1-(Azidomethyl)-2-methoxybenzene () is primarily a synthetic intermediate, with its azide group enabling further functionalization (e.g., Huisgen cycloaddition).

The absence of heterocyclic or reactive groups in this compound suggests it may lack direct kinase inhibition but could modulate inflammation through alternative pathways (e.g., halogen-dependent protein interactions).

Physicochemical Properties

Property This compound (Predicted) 1-(Ethoxymethyl)-2-methoxybenzene DBMB
Molecular Weight ~214.68 g/mol 142.19 g/mol ~439.5 g/mol
Solubility Low (lipophilic) Not reported Likely low
Biological Tenacity Moderate >48 hours N/A

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